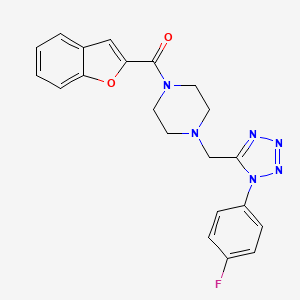

benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound featuring a benzofuran core, a fluorophenyl group, and a tetrazol-piperazine moiety. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABRCGXBVPZOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically begins with the preparation of benzofuran. Benzofuran is obtained by cyclodehydration of 2-hydroxybenzyl alcohol under acidic conditions.

Subsequent steps involve the introduction of the piperazine and tetrazole groups. This may include the reaction of benzofuran with a suitable piperazine derivative under nucleophilic substitution conditions.

The tetrazole group is often introduced through a cycloaddition reaction involving an azide and nitrile precursor under the influence of a catalytic amount of copper(I) ions (CuAAC reaction).

Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimizing each step for efficiency and yield. Key considerations include the use of cost-effective reagents, sustainable solvents, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to various oxidative states and derivatives.

Reduction: Selective reduction can be performed on specific parts of the molecule, such as the fluorophenyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and benzofuran moieties.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Use of reagents like alkyl halides, nucleophiles, or electrophiles under suitable conditions.

Major Products

Oxidative derivatives include ketones, alcohols, or carboxylic acids.

Reduced products might involve the removal of fluorine or hydrogenation of double bonds.

Substituted products vary depending on the reagent used, introducing groups such as alkyl, aryl, or heteroatoms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing novel organic compounds and polymers.

Biology: Employed in the study of biological systems due to its functional group diversity and ability to form hydrogen bonds.

Medicine: Explored for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in materials science for creating advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The compound's mechanism of action depends on its interaction with molecular targets and pathways. For instance, in medicinal applications, it may bind to specific receptors or enzymes, altering their activity and leading to biological effects such as inhibition of cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like benzofuran-3-ylmethanone or benzofuran-5-carboxylic acid.

Tetrazole-piperazine compounds: Examples include 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine derivatives.

Uniqueness

Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its combination of functional groups, offering a unique blend of chemical reactivity and biological activity that is not commonly found in simpler compounds.

Biological Activity

Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, with the CAS number 1040651-33-9, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structure, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C21H19FN6O2

- Molecular Weight: 406.4 g/mol

The compound features a benzofuran moiety, a piperazine ring, and a tetrazole group, which contribute to its diverse biological activities.

The biological activity of benzofuran derivatives often involves their interaction with various biomolecules. The mechanisms include:

- Receptor Binding: The benzofuran moiety may interact with aromatic receptors, influencing signal transduction pathways.

- Enzymatic Inhibition: The tetrazole group can modulate the activity of specific enzymes, potentially affecting metabolic pathways.

- Cellular Uptake: The piperazine ring enhances the compound's ability to permeate cell membranes, facilitating its bioactivity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity: A study reported that certain benzofuran derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL for some derivatives .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzofuran Derivative A | 0.78 | E. coli |

| Benzofuran Derivative B | 3.12 | S. aureus |

Anticancer Activity

Benzofuran-based compounds have also shown promise in cancer research:

- Inhibition of Cancer Cell Proliferation: Compounds containing benzofuran motifs were found to significantly inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The anticancer mechanisms involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HEPG2 | <10 | Benzofuran-Tetrazole Hybrid |

| MCF7 | <5 | Benzofuran-Carboxylic Acid Hybrid |

Study on Antimicrobial Activity

A detailed study synthesized several benzofuran derivatives and evaluated their antimicrobial efficacy. The most active compound was identified as having an MIC below 10 μg/mL against both gram-positive and gram-negative bacteria .

Study on Anticancer Potential

In another investigation, a series of benzofuran-tetrazole hybrids were tested against multiple cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Construct the benzofuran core via cyclization of ortho-hydroxyaryl ketones using reagents like phosphorus oxychloride ( ).

- Step 2 : Introduce the piperazine-methanone moiety via nucleophilic substitution or coupling reactions. For example, react the benzofuran intermediate with a piperazine derivative under basic conditions (e.g., NaH or K₂CO₃) in solvents like THF or DMF ().

- Step 3 : Attach the tetrazole-fluorophenyl group through alkylation. Use a tetrazole precursor (e.g., 1-(4-fluorophenyl)-1H-tetrazole-5-thiol) and a methylating agent (e.g., methyl iodide) in the presence of a base ( ).

- Optimization : Control temperature (reflux vs. room temperature), solvent polarity, and stoichiometry to minimize by-products. Purify intermediates via column chromatography (EtOAc/petroleum ether) ( ).

- Yield/Purity : Typical yields range from 40–60% after final purification. Use HPLC or NMR to confirm >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and connectivity (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~422) ().

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths ( ).

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tetrazole group. Desiccate to avoid moisture absorption ( ).

- Safety : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy. Refer to SDS for emergency protocols (e.g., eye flushing with water for 15 minutes) ( ).

Advanced Research Questions

Q. How do the tetrazole and 4-fluorophenyl groups influence biological activity and target selectivity?

- Mechanistic Insights :

- The tetrazole ring enhances metabolic stability and mimics carboxylate groups, enabling hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) ().

- The 4-fluorophenyl group increases lipophilicity, improving membrane permeability. Fluorine’s electron-withdrawing effects modulate π-π stacking with aromatic residues in target proteins ().

- SAR Studies : Modify the fluorophenyl substituent (e.g., replace F with Cl or OCH₃) to assess changes in binding affinity using radioligand assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability ().

- Validate Purity : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS and elemental analysis) ( ).

- Meta-Analysis : Compare IC₅₀ values under similar conditions (pH, temperature) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Protocol :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (e.g., PDB ID 3QAK for kinase targets) by removing water molecules and adding hydrogens.

- Parameters : Set grid boxes around active sites (e.g., 25 ų) and run 50 genetic algorithm iterations. Validate with co-crystallized ligands (RMSD <2.0 Å) ().

- Output Analysis : Prioritize poses with hydrogen bonds to key residues (e.g., Asp86 in FAAH) and favorable binding energies (ΔG < –8 kcal/mol) .

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- In Vitro :

- HepG2 Cells : Assess metabolic stability using CYP450 inhibition assays ().

- Caco-2 Monolayers : Measure permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) ().

- In Vivo :

- Rodent Models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis (t₁/₂, AUC).

- Toxicity Screening : Conduct acute toxicity tests (OECD 423) with escalating doses (10–1000 mg/kg) to determine LD₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.